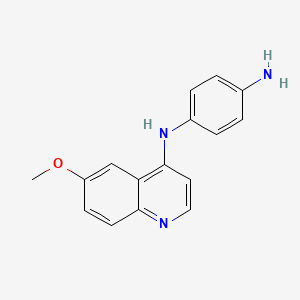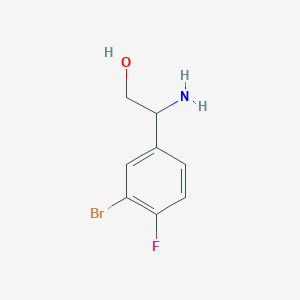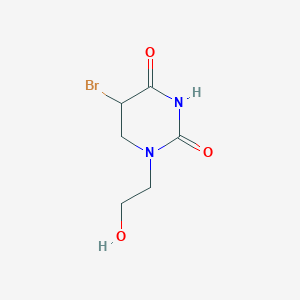
Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide is a heterocyclic compound containing sulfur and oxygen atoms in its structure It is a derivative of thiophene, which is a five-membered aromatic ring with one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of thiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Aplicaciones Científicas De Investigación
Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mecanismo De Acción
The mechanism of action of thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, participating in various chemical reactions. Its biological activities may be attributed to its ability to interact with enzymes and receptors, leading to modulation of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene, tetrahydro-, 1,1-dioxide: A similar compound with a simpler structure.
Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide: Another derivative with additional chlorine atoms.
Uniqueness
Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide is unique due to the presence of both hydroxyl and chlorine substituents, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
17389-10-5 |
|---|---|
Fórmula molecular |
C4H7ClO3S |
Peso molecular |
170.62 g/mol |
Nombre IUPAC |
2-chloro-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C4H7ClO3S/c5-4-3(6)1-2-9(4,7)8/h3-4,6H,1-2H2 |
Clave InChI |
ZQHWEZFQCDXSTP-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C(C1O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3aS-(3a,4,5,6a)]-(9CI)-4-[[[(1,1-DiMethylethyl)diMethylsilyl]oxy]Methyl]hexahydro-5-hydroxy-2(1H)-pentalenone](/img/structure/B12112377.png)


![2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-](/img/structure/B12112405.png)


![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)

![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)
![1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-](/img/structure/B12112436.png)

